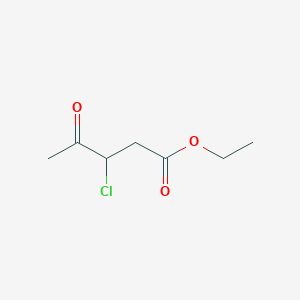
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester is an organic compound with the molecular formula C7H11ClO3. It is a derivative of pentanoic acid, where the hydrogen atom at the third carbon is replaced by a chlorine atom, and the fourth carbon has a keto group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-chloro-4-oxo-, ethyl ester typically involves the chlorination of ethyl 4-oxopentanoate. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound with minimal impurities. The process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Hydroxy derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 3-chloro-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The chlorine atom and keto group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, ethyl ester: Similar structure but lacks the chlorine atom.
Valeric acid: A straight-chain alkyl carboxylic acid with a similar backbone but without the keto and chlorine groups.
Ethyl levulinate: An ester of levulinic acid with a similar ester functional group.
Uniqueness
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
59865-89-3 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
ethyl 3-chloro-4-oxopentanoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3 |
InChI Key |
RJBDUUAORCLODD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)

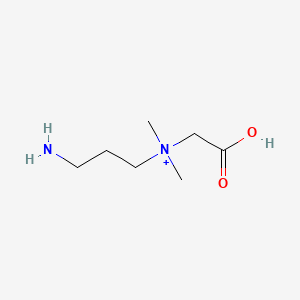
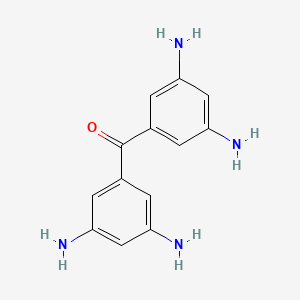
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

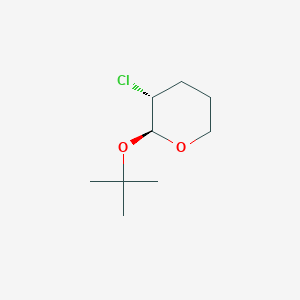

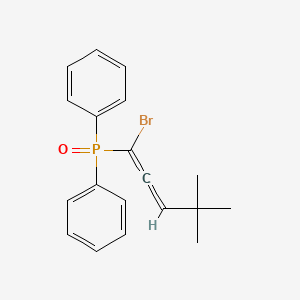
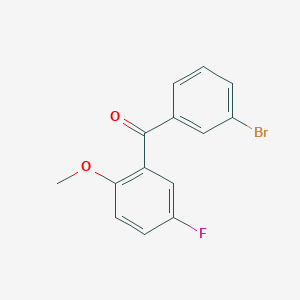
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
